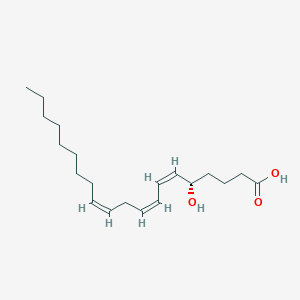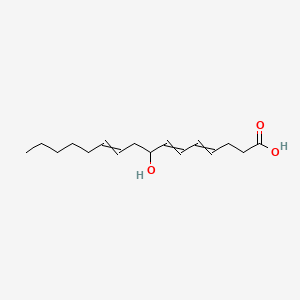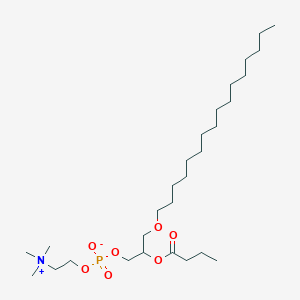
Butanoyl PAF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoyl PAF, also known as 1-O-hexadecyl-2-O-(2E-butenoyl)-sn-glyceryl-3-phosphocholine, is a platelet-activating factor (PAF) analog. Platelet-activating factors are potent phospholipid mediators involved in various inflammatory processes. This compound is a product of the oxidative decomposition of 2-arachidonoyl phospholipids and is known to be less potent than PAF but more abundant in oxidized low-density lipoproteins (LDL) .
Vorbereitungsmethoden
Butanoyl PAF can be synthesized through the oxidation of LDL. The process involves the oxidation of LDL with inactivated PAF-acetylhydrolase (PAF-AH), resulting in the formation of this compound as a major component . The synthetic route typically involves the use of reverse-phase high-performance liquid chromatography (HPLC) purification and electrospray ionization-mass spectrometry (ESI-MS) analysis to isolate and identify the compound .
Analyse Chemischer Reaktionen
Butanoyl PAF undergoes various chemical reactions, including oxidation and hydrolysis. The oxidation of LDL leads to the formation of this compound, which acts as a ligand for oxidized lipid receptors and peroxisome proliferator-activated receptors . Common reagents used in these reactions include copper ions (Cu^2+) and exogenous 1-O-alkyl-sn-glycero-3-phosphocholine (lyso-PAF) . The major products formed from these reactions are oxidized phospholipids with PAF-like structures .
Wissenschaftliche Forschungsanwendungen
Butanoyl PAF has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the oxidative decomposition of phospholipids and the formation of bioactive lipid molecules . In biology, it is used to investigate the role of PAF analogs in inflammatory processes and oxidative stress . In medicine, this compound is studied for its potential role in atherosclerosis and other inflammatory diseases . In industry, it is used in the development of lipid-based pharmaceuticals and as a research tool for studying lipid metabolism .
Wirkmechanismus
Butanoyl PAF exerts its effects by binding to the PAF receptor, a G protein-coupled receptor involved in inflammatory responses . The binding of this compound to the PAF receptor activates various intracellular signaling pathways, leading to the production of inflammatory cytokines and the activation of the inflammasome . This process involves the activation of nucleotide-binding domain, leucine-rich-repeat-containing proteins (NLRs) and the release of inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18) .
Vergleich Mit ähnlichen Verbindungen
Butanoyl PAF is similar to other PAF analogs, such as butenoyl PAF and C16:0 PAF . it is unique in its higher abundance in oxidized LDL compared to PAF . Other similar compounds include 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16:0 PAF) and other oxidized phospholipids with PAF-like structures . This compound is less potent than PAF but is more abundant in oxidized LDL, making it a physiologically relevant bioactive molecule .
Eigenschaften
Molekularformel |
C28H58NO7P |
|---|---|
Molekulargewicht |
551.7 g/mol |
IUPAC-Name |
(2-butanoyloxy-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H58NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-23-33-25-27(36-28(30)21-7-2)26-35-37(31,32)34-24-22-29(3,4)5/h27H,6-26H2,1-5H3 |
InChI-Schlüssel |
UVHUBDICYDPLIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


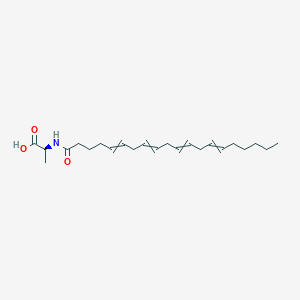

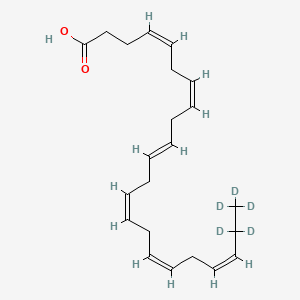
![(2S)-2-[[(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid](/img/structure/B10767627.png)
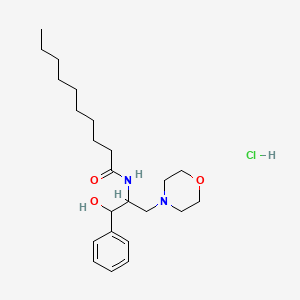
![(2R)-2-acetamido-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylpropanoate](/img/structure/B10767639.png)
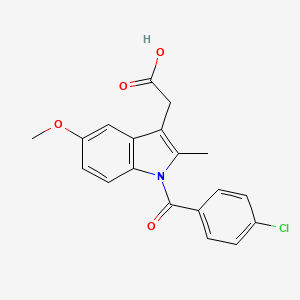
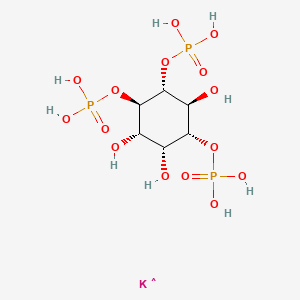
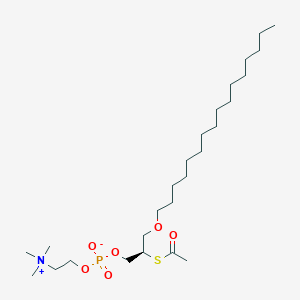


![(6aS)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B10767683.png)
